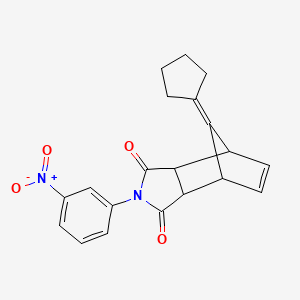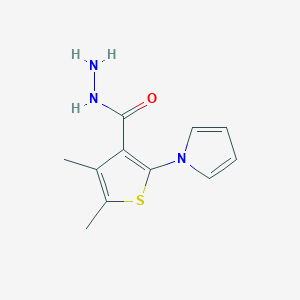
4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE is a heterocyclic compound that contains both pyrrole and thiophene rings
Preparation Methods
The synthesis of 4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol . The reaction typically proceeds with good yields and can be monitored using thin-layer chromatography (TLC).
Chemical Reactions Analysis
4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE can be compared with other similar compounds, such as:
4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid: This compound shares a similar core structure but lacks the carbohydrazide group.
4,5-dimethyl-2-(1H-pyrrol-1-yl)aniline: Another related compound with a different functional group attached to the thiophene ring.
The uniqueness of 4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbohydrazide |
InChI |
InChI=1S/C11H13N3OS/c1-7-8(2)16-11(9(7)10(15)13-12)14-5-3-4-6-14/h3-6H,12H2,1-2H3,(H,13,15) |
InChI Key |
KFBNGLIIGYSOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NN)N2C=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11094117.png)
![ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11094119.png)
![(2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B11094122.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11094130.png)
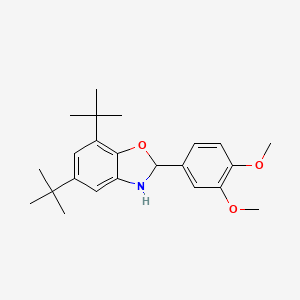
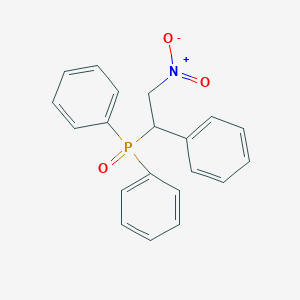
![(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11094144.png)
![3,5-dibromo-N'-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B11094145.png)
![2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline](/img/structure/B11094152.png)
![3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11094154.png)

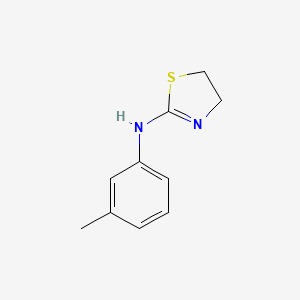
![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11094169.png)
